2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine
Description
Introduction to 2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine
Organophosphine ligands play pivotal roles in asymmetric catalysis, with their steric and electronic properties directly influencing reaction outcomes. The subject compound’s fully hydrogenated binaphthalen core and bulky tert-butyl phosphine substituents position it as a candidate for stabilizing transition metal complexes in stereoselective transformations.
Nomenclature and Structural Identification
IUPAC Name Derivation and Systematic Classification
The IUPAC name follows a hierarchical substitution pattern:
- Parent structure : [1,1'-binaphthalen]-2-amine (a biphenyl system fused at the 1,1' positions, with an amine group at position 2).
- Hydrogenation : The prefix 5,5',6,6',7,7',8,8'-octahydro specifies saturation of eight hydrogen atoms across the naphthalen rings, converting aromatic double bonds to single bonds.
- Substituents :
- 2'-(Di-tert-butylphosphino): A phosphine group with two tert-butyl substituents at the 2' position of the second naphthalen unit.
- N,N-dimethyl: Methyl groups attached to the amine nitrogen.
This nomenclature prioritizes the amine group as the principal functional group, followed by the phosphine substituent and hydrogenation pattern.
Synonymous Designations in Chemical Databases
The compound is cataloged under multiple identifiers across repositories:
Alternative names emphasize substituent order or stereochemical descriptors, though no resolved stereoisomers are reported for this specific compound.
Molecular Formula and Weight Analysis
The molecular formula C₃₀H₄₄NP confirms the compound’s composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 30 | 12.01 | 360.30 |
| H | 44 | 1.008 | 44.35 |
| N | 1 | 14.01 | 14.01 |
| P | 1 | 30.97 | 30.97 |
| Total | 449.63 |
This matches the reported molecular weight of 449.6 g/mol . The phosphorus and nitrogen atoms introduce polarizable electron pairs, critical for metal coordination, while the tert-butyl groups provide steric bulk to modulate catalytic activity.
The hydrogenated binaphthalen system adopts a rigid, chair-like conformation, as inferred from analogous octahydro-binaphthalen structures. This rigidity likely enhances enantioselectivity in catalytic applications by restricting rotational freedom around the biphenyl axis.
Properties
Molecular Formula |
C30H44NP |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-(2-ditert-butylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C30H44NP/c1-29(2,3)32(30(4,5)6)26-20-18-22-14-10-12-16-24(22)28(26)27-23-15-11-9-13-21(23)17-19-25(27)31(7)8/h17-20H,9-16H2,1-8H3 |
InChI Key |
SHWMIJDFZZUKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)N(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: 5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
- The octahydro-binaphthol scaffold is typically prepared by partial hydrogenation of 1,1'-binaphthol under controlled conditions to selectively reduce the aromatic rings at the 5,6,7,8 positions on both naphthyl units.
- This step is crucial to obtain the chiral, saturated backbone that imparts unique steric and electronic properties to the ligand.
- Commercially available (S)- or (R)-octahydro-binaphthol can be used as a chiral starting point, with optical purities often exceeding 95% ee.
Conversion of Diol to Amino Derivative
- The 2,2'-diol groups are selectively transformed to amines via nucleophilic substitution or reductive amination .
- A common approach involves converting the hydroxyl group at the 2-position to a leaving group (e.g., tosylate or halide), followed by substitution with a dimethylamino nucleophile.
- Alternatively, reductive amination of the corresponding aldehyde intermediate with dimethylamine can be employed.
- This step yields the N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine intermediate.
Introduction of the Di-tert-butylphosphino Group at the 2' Position
Phosphination Strategy
- The di-tert-butylphosphino substituent is introduced via metal-catalyzed cross-coupling or directed lithiation followed by phosphination .
- A typical method involves:
- Lithiation of the 2'-position of the binaphthyl amine intermediate using a strong base such as n-butyllithium at low temperature.
- Subsequent reaction with di-tert-butylchlorophosphine to install the di-tert-butylphosphino group.
- This approach ensures regioselective substitution at the 2' position without affecting the 2-amino substituent.
Alternative Methods
- Transition metal-catalyzed coupling reactions (e.g., palladium-catalyzed phosphination) can also be employed, especially when starting from halogenated binaphthyl derivatives.
- The choice of method depends on substrate availability and desired scale.
Purification and Characterization
- The final ligand is purified by column chromatography or recrystallization to achieve high purity.
- Characterization includes:
- NMR spectroscopy (¹H, ³¹P, ¹³C) to confirm the presence and environment of the phosphine and amine groups.
- Chiral HPLC or optical rotation measurements to verify enantiomeric purity.
- Mass spectrometry and elemental analysis for molecular confirmation.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The enantioselectivity and yield of the final ligand depend heavily on the stereochemical integrity of the octahydro-binaphthol precursor and the regioselectivity of the phosphination step.
- Use of low temperatures during lithiation minimizes side reactions and ensures selective phosphination.
- Bulky di-tert-butyl groups on phosphorus enhance ligand stability and catalytic performance but require careful handling during synthesis due to steric hindrance.
- The ligand has been successfully applied in enantioselective catalysis , demonstrating the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Metal salts such as palladium chloride (PdCl2) and platinum chloride (PtCl2) are often used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during substitution reactions with metal salts.
Scientific Research Applications
2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its role as a ligand:
Ligand Coordination: The phosphine group coordinates with metal centers, forming stable complexes.
Catalytic Activity: These metal-phosphine complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Molecular Targets: The primary targets are transition metals such as palladium, platinum, and rhodium.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligands with Octahydrobinaphthyl Backbones
CTH-(R)-BINAM
- Structure: (R)-(+)-2,2'-Bis(N-diphenylphosphinoamino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl .
- Key Differences: Replaces the target compound's di-tert-butylphosphino and dimethylamino groups with diphenylphosphinoamino groups.
- Applications : Effective in asymmetric hydroamination/cyclization with group 4 metals (e.g., Zr, Ti), achieving up to 93% enantiomeric excess (ee) .
CTH-(S)-BINAM
Biphenyl-Based Ligands
DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl)
- Structure: Biphenyl backbone with dicyclohexylphosphino and N,N-dimethylamino groups .
- Key Differences: Lacks the octahydrobinaphthyl rigidity, leading to less predictable stereochemical control. Dicyclohexylphosphino is less bulky than di-tert-butylphosphino, altering metal-ligand interactions.
- Applications : Widely used in cross-coupling reactions; reduced steric bulk may favor faster kinetics but lower selectivity compared to the target compound.
2'-(Dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine
Phosphino-Amine Hybrid Ligands
N,N-Diisopropyl-1,1-diphenylphosphanamine
- Structure: Combines diphenylphosphino and diisopropylamino groups on a single carbon .
- Primarily used in small-molecule catalysis rather than asymmetric synthesis.
2-(Di-tert-butylphosphino)ethylamine
- Structure: Ethylamine linker with di-tert-butylphosphino group .
- Comparison: Linear structure vs. binaphthyl backbone reduces rigidity and chiral induction capability. Similar tert-butyl phosphino group enhances steric shielding but lacks the electronic modulation from dimethylamino.
Comparative Data Table
*Estimated based on CTH-BINAM’s molecular weight.
Research Findings and Performance Metrics
- Steric Effects: The tert-butyl phosphino group in the target compound provides superior steric shielding compared to dicyclohexyl or diphenyl analogs, critical for preventing undesired side reactions in asymmetric catalysis .
- Electronic Effects: The N,N-dimethylamino group enhances electron donation to metal centers, stabilizing intermediates in hydroamination/cyclization reactions .
- Catalytic Efficiency : In group 4 metal systems, octahydrobinaphthyl ligands (e.g., CTH-BINAM) achieve >90% ee, outperforming biphenyl-based ligands like DavePhos (typically 70–85% ee) .
Biological Activity
2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine is a complex organic compound notable for its application as a ligand in coordination chemistry and asymmetric catalysis. Its unique structural features, including a bulky di-tert-butylphosphino group and an octahydrogenated binaphthalene core, contribute to its significant biological and catalytic properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 467.67 g/mol. The structural characteristics impart unique steric and electronic properties that enhance its utility in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.67 g/mol |
| Ligand Type | Phosphine ligand |
| Core Structure | Octahydro-binaphthalene |
Mechanism of Biological Activity
The biological activity of 2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine primarily arises from its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metals such as palladium and platinum to form stable complexes that exhibit enhanced catalytic activity.
Key Mechanisms:
- Ligand Coordination : The phosphine moiety facilitates the formation of metal-ligand complexes.
- Catalytic Activity : These complexes are involved in various reactions including hydrogenation and cross-coupling, enhancing reaction rates and selectivity.
Applications in Asymmetric Catalysis
This compound has been extensively studied for its role in asymmetric synthesis. It has shown remarkable efficacy in catalyzing reactions such as:
- Asymmetric Hydrogenation : Yielding high enantiomeric excess (up to 96% ee) in the hydrogenation of imines and enamines.
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds with high stereoselectivity.
Case Studies:
- Anticancer Activity : Phosphine complexes have been investigated for their cytotoxic effects against cancer cell lines. Studies suggest that compounds with similar structures may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Similar phosphine-based ligands have shown efficacy in inhibiting key metabolic enzymes involved in disease pathways .
- Bioconjugation Applications : There is growing interest in using such ligands for bioconjugation processes where they can facilitate the attachment of therapeutic agents to biomolecules.
Q & A
Q. Table 1: Yields of Naphthalenamine Derivatives with Different Substituents
| Substituent | Yield (%) | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 4-Ethyl | 44 | C₁₄H₁₈N | 200.1439 |
| 4-Propyl | 65 | C₁₅H₂₀N | 214.1596 |
| 4-Isobutyl | 88 | C₁₅H₂₀N | 214.1585 |
Basic: What characterization techniques validate the structure of phosphino-binaphthylamine ligands?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR to confirm proton environments (e.g., aromatic vs. aliphatic signals) and ³¹P NMR to verify phosphine coordination (δ ~20–30 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight within ±0.001 Da error .
- X-ray Crystallography : Resolve steric configurations, especially for chiral binaphthyl backbones .
Advanced: How do steric and electronic properties of ligands influence asymmetric catalysis?
Methodological Answer:
- Steric Tuning : Di-tert-butylphosphino groups increase steric bulk, improving enantioselectivity in cross-couplings (e.g., Suzuki-Miyaura reactions) by restricting substrate access to the metal center .
- Electronic Effects : Electron-donating groups (e.g., N,N-dimethylamine) enhance metal-ligand π-backbonding, stabilizing transition states in C–H activation .
- Case Study : Ligands with electron-deficient arylphosphines (e.g., Cl-substituted BIPHEP derivatives) show reduced catalytic activity in hydrogenation due to weaker metal-ligand interactions .
Advanced: What computational strategies accelerate ligand design for catalytic applications?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (ee) .
- Reaction Path Screening : Employ automated algorithms (e.g., GRRM) to identify low-energy pathways for ligand-metal coordination .
- Data-Driven Optimization : Integrate experimental results (e.g., reaction yields) with computational descriptors (e.g., ligand cone angles) to train machine learning models .
Advanced: How should researchers resolve contradictions in catalytic activity data?
Methodological Answer:
- Variable Control : Standardize reaction parameters (solvent, temperature, catalyst loading) to isolate ligand-specific effects .
- Ligand Stability Tests : Perform kinetic studies under inert atmospheres to rule out ligand oxidation or decomposition .
- Cross-Validation : Compare results across multiple catalysis platforms (e.g., hydrogenation vs. cross-coupling) to identify context-dependent trends .
Basic: What safety protocols are critical for handling phosphino ligands?
Methodological Answer:
- Air Sensitivity : Store ligands under argon or nitrogen to prevent oxidation .
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) when handling ligands with toxic substituents (e.g., arylchlorides) .
- Waste Disposal : Quench phosphine-containing residues with oxidizing agents (e.g., H₂O₂) before disposal .
Advanced: How are membrane technologies applied in ligand purification?
Methodological Answer:
- Nanofiltration : Use polyamide membranes to separate ligands (MW 300–500 Da) from smaller byproducts .
- Solvent Resistance : Select membranes compatible with polar aprotic solvents (e.g., DMF) to avoid swelling .
- Case Study : Membrane cascades achieve >95% ligand recovery in continuous-flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
